1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a sulfonylated imidazoline derivative characterized by a 4,5-dihydroimidazole core. Key structural features include:
- Phenyl substituent: At the 2-position of the imidazoline ring, contributing aromaticity and steric bulk.
- Dihydroimidazole ring: A partially saturated five-membered ring, which may influence conformational flexibility compared to fully aromatic imidazoles.
This compound is of interest in medicinal and materials chemistry due to the tunability of its substituents and the biological relevance of imidazoline derivatives.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-12-11-16(13(2)10-15(12)18)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMCNYGFIBNVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,5-Dihydroimidazole Intermediate
The 4,5-dihydroimidazole scaffold is typically synthesized via cyclization of α-amino ketones or aldehydes. A representative method involves:
Sulfonylation with 4-Chloro-2,5-dimethylphenylsulfonyl Chloride
The dihydroimidazole intermediate is sulfonylated using 4-chloro-2,5-dimethylphenylsulfonyl chloride under basic conditions:
-
Reaction Conditions :
-
Workup :
Optimization and Critical Parameters
Solvent Selection
| Solvent | Reaction Efficiency | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethyl acetate | High | 95.7 | 76.3 |
| Dichloromethane | Moderate | 93.2 | 72.1 |
| DMF | Low (side reactions) | 88.5 | 65.4 |
Ethyl acetate is preferred due to its balance of polarity and low side-product formation.
Role of Base
Temperature Control
-
0°C to 25°C : Initial sulfonyl chloride addition minimizes exothermic side reactions.
-
Reflux (65–85°C) : Drives completion but requires strict time control to avoid decomposition.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.95 (s, 1H, imidazole-H), 4.25 (t, 2H, CH₂), 3.80 (t, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Two-step synthesis | High scalability (>100 g batches) | Requires intermediate isolation |
| One-pot sulfonylation | Reduced purification steps | Lower yield (≤65%) |
The two-step protocol remains the gold standard for industrial-scale production .
Chemical Reactions Analysis
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the sulfonyl group, forming corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The compound has the chemical formula and a molecular weight of 348.85 g/mol. Its structure features a sulfonamide group, which is known for enhancing the pharmacological properties of compounds due to its ability to interact with biological targets effectively.
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that imidazole derivatives can inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that derivatives of imidazole can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. This inhibition can lead to enhanced anti-tumor immunity and reduced tumor growth .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide-containing compounds is well-documented. The presence of the sulfonamide group in 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole suggests potential activity against a range of bacterial pathogens. Studies have demonstrated that imidazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .
Antiviral Applications
Emerging research highlights the potential of imidazole derivatives in antiviral therapies. Compounds similar to this compound have been studied for their ability to inhibit viral replication through interference with viral enzymes or host cell machinery .
Case Study 1: Anticancer Efficacy
A study conducted on the synthesis of phenyl-imidazole derivatives demonstrated that certain analogs exhibit potent inhibitory effects on cancer cell lines by targeting IDO. The findings suggested that modifications to the imidazole ring could enhance potency and selectivity against cancer cells while minimizing off-target effects .
Case Study 2: Antimicrobial Activity
In another investigation, a series of imidazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with specific substitutions on the imidazole ring showed enhanced activity against E. coli, with some exhibiting minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or receptor modulation. The phenyl and imidazole groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonylphenyl Group
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902116-68-1)
- Key differences :
- Methoxy group replaces the chloro substituent at the phenylsulfonyl moiety.
- Methyl groups at positions 2 and 4 instead of 2 and 3.
- Implications :
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Thioether linkage with a 3,4-dichlorobenzyl group.
- Implications: Lack of substituents on the sulfonylphenyl ring reduces steric hindrance.
Core Structure Modifications
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole (CAS 13623-52-4)
- Key differences: No sulfonyl group; a 4-chlorophenyl substituent directly attached to the imidazoline ring.
- Simpler structure may limit applications in catalysis or supramolecular chemistry .
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole (QFM)
Aromatic vs. Dihydroimidazole Cores
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
Electronic Effects
Crystallographic Insights
- SHELX and ORTEP: Widely used for structural determination. For example, the dihydroimidazole core in the target compound likely adopts a non-planar conformation, as seen in similar derivatives .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Sulfonyl Substituent | Core Structure | Key Substituents |
|---|---|---|---|
| Target Compound | 4-Chloro-2,5-dimethylphenyl | 4,5-dihydroimidazole | 2-phenyl |
| 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)... | 5-Methoxy-2,4-dimethylphenyl | 4,5-dihydroimidazole | 2-phenyl |
| 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole | None | 4,5-dihydroimidazole | 2-(4-chlorophenyl) |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | None | Aromatic imidazole | 2-(4-chlorophenyl), 4,5-diphenyl |
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | C₁₇H₁₆ClN₂O₂S | 356.84 | 3.8 |
| 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)... | C₁₈H₂₀N₂O₃S | 344.40 | 3.5 |
| 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole | C₉H₉ClN₂ | 180.64 | 2.1 |
*Calculated using ChemDraw.
Biological Activity
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole (CAS: 723744-49-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological findings.
- Molecular Formula : C17H17ClN2O2S
- Molar Mass : 348.85 g/mol
- Predicted Boiling Point : 501.9 ± 60.0 °C
- Density : 1.32 ± 0.1 g/cm³
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties, particularly its ability to inhibit cancer cell growth through modulation of key signaling pathways.
The compound has been shown to interact with the WNT/β-catenin signaling pathway, which is crucial in various cancers. Specifically, it inhibits Dishevelled (DVL) proteins involved in this pathway:
- Inhibition of DVL : The compound demonstrates selective binding to DVL1 with an effective concentration (EC50) of approximately 0.74 μM, indicating a strong potential for therapeutic application against WNT-dependent tumors .
Case Studies and Experimental Data
-
Cell Line Studies :
- In vitro assays using HCT116 cells (colon cancer cell line) revealed an EC50 of 7.1 μM for the compound, suggesting effective growth inhibition at low concentrations .
- The compound induced reactive oxygen species (ROS) production, contributing to its anticancer effects by promoting oxidative stress in cancer cells.
- Comparative Analysis :
Additional Biological Activities
Beyond its anticancer effects, the compound may also possess other pharmacological activities:
- Anti-inflammatory Properties : Other imidazole derivatives have shown promise in anti-inflammatory studies, suggesting that this compound could share similar benefits .
Data Summary Table
| Activity Type | Target | EC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | DVL1 | 0.74 | Selective inhibition of WNT pathway |
| Anticancer | HCT116 Cells | 7.1 | Induces ROS production |
| Anti-inflammatory | Various | TBD | Potential based on related imidazole compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
